3-(1-Carboxyethyl)benzoic acid
Overview
Description
3-(1-Carboxyethyl)benzoic acid is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol . It is also known as 2-(3-carboxyphenyl)propanoic acid. This compound is a derivative of benzoic acid, where a carboxyethyl group is attached to the benzene ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
It is known as an impurity of ketoprofen , a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes
Mode of Action
If it shares similar properties with Ketoprofen, it may inhibit COX enzymes, reducing the production of prostaglandins and thereby decreasing inflammation and pain . This is speculative and requires experimental validation.
Biochemical Pathways
If it acts similarly to Ketoprofen, it could impact the arachidonic acid pathway, leading to reduced prostaglandin synthesis .
Result of Action
If it shares similar properties with Ketoprofen, it may reduce inflammation and pain by decreasing prostaglandin production . .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1-Carboxyethyl)benzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with propionic anhydride, followed by oxidation of the resulting product to introduce the carboxyl group . The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst . This method offers mild reaction conditions and high yields.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch or continuous processes. The Friedel-Crafts acylation method is often preferred due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Carboxyethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
3-(1-Carboxyethyl)benzoic acid has several applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with a similar carboxylic acid functional group but different aromatic substitution pattern.
Uniqueness
3-(1-Carboxyethyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of diverse compounds makes it valuable in research and industry .
Properties
IUPAC Name |
3-(1-carboxyethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXOZEBXQQUHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290417 | |
Record name | 3-Carboxy-α-methylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68432-95-1 | |
Record name | 3-Carboxy-α-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68432-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Carboxyethyl)benzoic acid, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068432951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Carboxy-α-methylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-carboxyethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(1-CARBOXYETHYL)BENZOIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U76LP2N35E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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